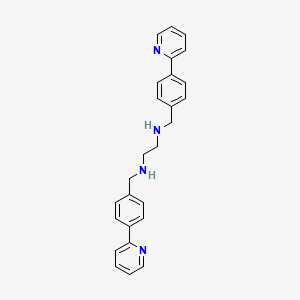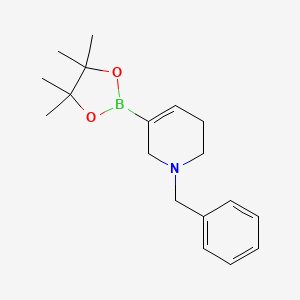![molecular formula C49H78O2 B593899 cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]](/img/structure/B593899.png)
cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]
Overview
Description
Cholesteryl docosapentaenoate is a cholesterol ester with the acyl group as (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenyl . It is a lipid compound found in biological systems and plays a role in various physiological processes.
Mechanism of Action
Target of Action
The primary target of 22:5 Cholesteryl Ester (CE), also known as cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate), cholesteryl docosapentaenoate, or CE(22:5), is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) .
Mode of Action
CE interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The N-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors, such as CE, enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream .
Biochemical Pathways
CE plays a vital role in the lipid transport pathway, modulating plasma lipoproteins-cholesterol concentrations . It is involved in the transfer of cholesteryl esters among lipoproteins, a process that can be modulated by CETP activity and its inhibition .
Pharmacokinetics
It is known that similar cetp inhibitors, such as ckd519, have been shown to have a long elimination half-life . The absorption, distribution, metabolism, and excretion (ADME) properties of CE would need further investigation for a comprehensive understanding.
Result of Action
The interaction of CE with CETP results in a decrease in the transfer of cholesterol esters from HDL to LDL . This leads to a reduction in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . It effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Action Environment
The action of CE is influenced by various environmental factors. For instance, the presence of other lipoproteins in the plasma can affect the efficiency of CE transfer . Additionally, the liver plays a crucial role in the hydrolysis of CE, where free cholesterol is either converted into bile acid or transported into bile by ABCG5 and ABCG8 and then excreted into feces . Therefore, liver function and health can significantly impact the action and efficacy of CE.
Biochemical Analysis
Cellular Effects
The presence of 22:5 Cholesteryl ester in cells can influence various cellular processes. It plays a significant role in lipid homeostasis and the maintenance of cellular activities . Dysregulation of cholesterol homeostasis, including the accumulation of cholesteryl esters like 22:5 Cholesteryl ester, has been associated with various pathologies .
Molecular Mechanism
The molecular mechanism of 22:5 Cholesteryl ester involves its interaction with CETP, which mediates the transfer of cholesteryl esters among lipoproteins . This process is crucial for the regulation of plasma cholesterol levels and reverse cholesterol transport . The binding of 22:5 Cholesteryl ester to CETP allows the net movement of cholesteryl ester from high-density lipoproteins (HDL) to triglyceride-rich very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) .
Temporal Effects in Laboratory Settings
The effects of 22:5 Cholesteryl ester can change over time in laboratory settings. For instance, in a study involving mice with a three-quarter renal mass reduction, it was found that the turnover of HDL-cholesteryl esters, including 22:5 Cholesteryl ester, was altered .
Subcellular Localization
The subcellular localization of 22:5 Cholesteryl ester is typically associated with lipid droplets, intracellular organelles that store neutral lipids . The localization of 22:5 Cholesteryl ester in these organelles is crucial for its function in lipid homeostasis .
Preparation Methods
Synthetic Routes:: The synthesis of cholesteryl docosapentaenoate involves esterification of cholesterol with docosapentaenoic acid. The specific synthetic routes may vary, but generally, it follows the reaction scheme:
Esterification Reaction:
Industrial Production:: Industrial production methods for cholesteryl docosapentaenoate are not extensively documented. it can be synthesized in the laboratory using standard organic chemistry techniques.
Chemical Reactions Analysis
Cholesteryl docosapentaenoate can undergo various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the ester group can yield cholesteryl alcohol.
Substitution: The ester moiety can be substituted under appropriate conditions.
Esterification: Sulfuric acid or other acid catalysts.
Oxidation: Oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., alkoxides, amines).
Major Products:: The major product of cholesteryl docosapentaenoate reactions depends on the specific reaction conditions. Oxidation may yield oxidized cholesterol derivatives, while reduction leads to cholesteryl alcohol.
Scientific Research Applications
Cholesteryl docosapentaenoate has several research applications:
Biological Studies: Investigating its role in lipid metabolism and cellular function.
Cardiovascular Research: Studying its impact on cholesterol homeostasis and atherosclerosis.
Nutrition and Health: Exploring its effects on human health, particularly in relation to dietary intake.
Comparison with Similar Compounds
Cholesteryl docosapentaenoate stands out due to its unique acyl group configuration. Similar compounds include other cholesterol esters (e.g., cholesteryl oleate, cholesteryl linoleate) and fatty acid derivatives.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZNHXNFMEUGA-DCDLNIKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of CE(22:5) in the context of diet and coronary heart disease?
A1: Research suggests that CE(22:5) may serve as a potential lipidomic marker for diet quality and could be linked to the risk of coronary heart disease (CHD). A study involving American Indians found that higher baseline levels of CE(22:5) were associated with an increased risk of CHD, independent of established risk factors. [] This suggests a potential role of CE(22:5) in CHD development, possibly influenced by dietary habits.
Q2: How does the lipid profile of vegans differ from omnivores regarding CE(22:5)?
A2: Interestingly, a study comparing Dutch vegans and omnivores found contrasting levels of CE(22:5) in their lipid profiles. Vegans exhibited lower levels of CE(22:5) in their triglycerides compared to omnivores. [] This difference could be attributed to the dietary sources of docosapentaenoic acid (DPA), a precursor to CE(22:5), which is primarily found in fatty fish and seafood, food sources typically absent from vegan diets.
Q3: What analytical techniques were employed to study CE(22:5) in the context of these research papers?
A3: Both studies utilized advanced mass spectrometry techniques to analyze and quantify CE(22:5). The study involving American Indians employed mixed effects linear regression and Cox frailty models to correlate CE(22:5) levels with diet quality and CHD risk. [] The comparison between Dutch vegans and omnivores involved measuring fatty acid compositions in various compartments, including erythrocytes, platelets, plasma cholesterol esters, and plasma triglycerides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)
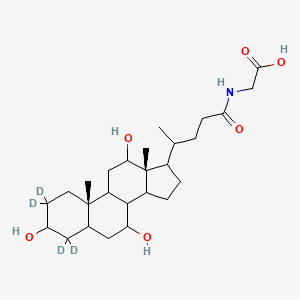
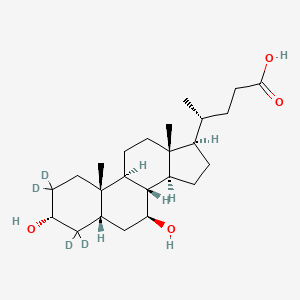
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

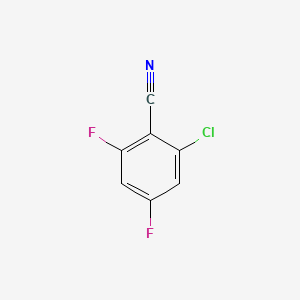

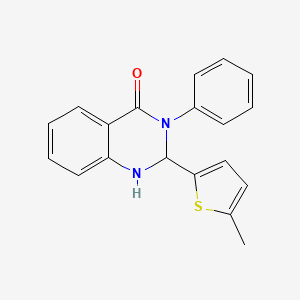

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
